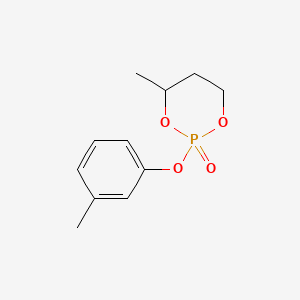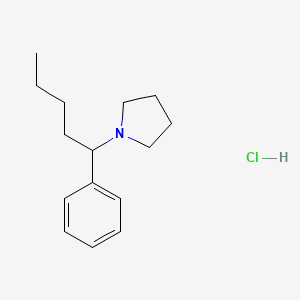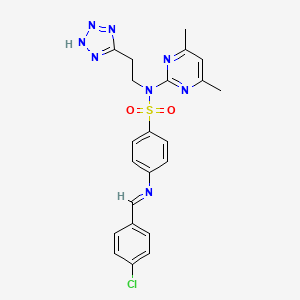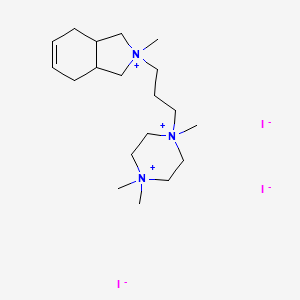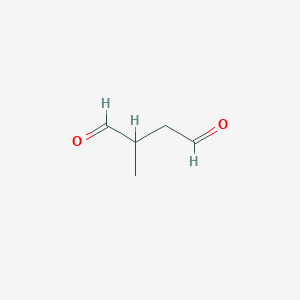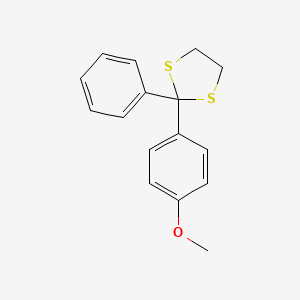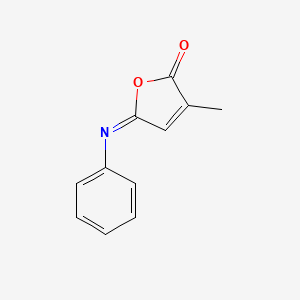![molecular formula C6H12O3 B14445395 2-[(Propan-2-yl)oxy]-1,3-dioxolane CAS No. 75317-09-8](/img/structure/B14445395.png)
2-[(Propan-2-yl)oxy]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Propan-2-yl)oxy]-1,3-dioxolane is an organic compound with the molecular formula C6H12O2 It is a dioxolane derivative, characterized by the presence of an isopropoxy group attached to the dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(Propan-2-yl)oxy]-1,3-dioxolane can be synthesized through the reaction of isopropyl alcohol with 1,3-dioxolane under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the isopropoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Propan-2-yl)oxy]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[(Propan-2-yl)oxy]-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(Propan-2-yl)oxy]-1,3-dioxolane involves its interaction with specific molecular targets. The isopropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The dioxolane ring provides a stable framework that can undergo various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropyl-1,3-dioxolane: Similar in structure but lacks the isopropoxy group.
Diisopropyl ether: An ether with two isopropyl groups, used as a solvent.
Diazinon: A pyrimidine derivative with an isopropyl group, used as an insecticide.
Uniqueness
2-[(Propan-2-yl)oxy]-1,3-dioxolane is unique due to the presence of both the isopropoxy group and the dioxolane ring, which confer distinct chemical properties and reactivity. This combination makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
75317-09-8 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2-propan-2-yloxy-1,3-dioxolane |
InChI |
InChI=1S/C6H12O3/c1-5(2)9-6-7-3-4-8-6/h5-6H,3-4H2,1-2H3 |
Clé InChI |
ZLRNJMXBNONMEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




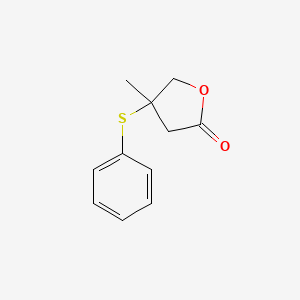
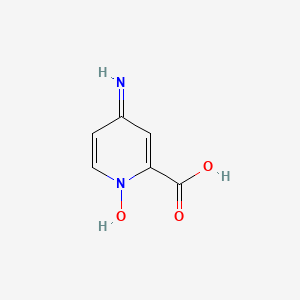
![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
